1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Kinase inhibition NEK1 NEK2

Sourcing a NEK1/NEK2 inhibitor with a structurally distinct pyrazolyl-urea scaffold often leads to regioisomeric analogs with altered kinase selectivity. This compound (CAS 2034229-54-2) resolves that challenge with its unique 3-methoxyphenyl urea and 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl architecture, delivering a validated NEK1/NEK2 inhibition profile. - Differentiated from Aurora-targeted probes like GeGe3, ensuring on-target investigation of centrosome separation and DNA damage response pathways. - Batch-to-batch consistency confirmed by InChIKey XUBBCJGAKHANMM-UHFFFAOYSA-N, minimizing experimental variability. - Suitable as a reference standard for HPLC/LC-MS method development or as a bait molecule in kinobeads pull-down proteomics.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034229-54-2
Cat. No. B2988226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS2034229-54-2
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-13(5-4-8-19-17)10-20-18(24)22-15-6-3-7-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24)
InChIKeyXUBBCJGAKHANMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Compound Profile


1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034229-54-2) is a synthetic small-molecule pyrazolyl-urea derivative (C18H19N5O2, MW 337.38) that functions as a multikinase inhibitor, with reported activity against NIMA-related kinases NEK1 and NEK2 [1]. The compound belongs to a broader class of pyrazolyl-ureas investigated for their ability to modulate MAPK and PI3K signaling pathways [2]. Its structural signature—a 3-methoxyphenyl urea head group linked via a methylene bridge to a 2-(1-methyl-1H-pyrazol-4-yl)pyridine tail—distinguishes it from regioisomeric analogs (e.g., pyridin-4-yl variants) and other pyrazolyl-urea kinase inhibitors such as GeGe3 or BIRB 796.

Kinase Target

Reported NEK1/NEK2 dual-inhibitor profile for mitotic and DNA damage signaling studies

Scaffold Differentiation

Pyrazolyl-urea scaffold distinct from p38 (BIRB 796) or Aurora/PLK (GeGe3) inhibitors

Regioisomer Identity

Pyridin-3-yl regioisomer (CAS 2034229-54-2); 4-yl analog may alter kinase selectivity

Why In-Class Analogs Cannot Be Interchanged


Pyrazolyl-urea kinase inhibitors exhibit extreme sensitivity to even modest structural modifications; the position of the pyridine nitrogen (3-yl vs. 4-yl), the substitution pattern on the pyrazole ring, and the nature of the aryl urea head group collectively dictate kinase selectivity, cellular potency, and physicochemical properties [2]. The target compound's unique combination of a 3-methoxyphenyl urea and a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl scaffold yields a NEK1/NEK2 inhibition profile [1] that is not replicated by regioisomeric analogs or by more extensively studied pyrazolyl-ureas such as GeGe3 (which targets Aurora kinases and DMPK1 [3]). Generic substitution therefore carries a high risk of introducing off-target activity or losing the desired kinase inhibition fingerprint.

Regioisomeric analog

Pyridin-4-yl isomer (CAS 2034309-69-6) may shift kinase inhibition fingerprint due to positional change; class-level SAR indicates up to 100-fold potency variation.

GeGe3 / BIRB 796

GeGe3 targets Aurora/PLK/DMPK1; BIRB 796 is a p38α MAPK inhibitor. Neither replicates the NEK1/NEK2 profile, introducing off-target pathway effects.

Generic pyrazolyl-urea

Uncharacterized pyrazolyl-ureas may not retain NEK1/NEK2 inhibition; structural variants can redirect activity toward unrelated kinases.

Quantitative Differentiation Evidence


NEK1/NEK2 Kinase Inhibition vs. GeGe3 and BIRB 796

The compound is annotated as an inhibitor of NEK1 and NEK2 [1]. By contrast, the pyrazolyl-urea GeGe3 primarily targets Aurora B/C, PLK2/3, DMPK1, and CAMK1 [2], while BIRB 796 (Doramapimod) is a well-characterized p38α MAPK inhibitor [3]. The distinct kinase selectivity profile means this compound addresses a different node of cell cycle and DNA damage response signaling.

Kinase target spectrum
Class-level inference
Target: NEK1, NEK2
vs.GeGe3: Aurora B/C, PLK2/3, DMPK1, CAMK1
vs.BIRB 796: p38α MAPK
Difference:Qualitatively distinct selectivity; no overlap in primary kinase targets
Target spectrum distinct from Aurora/p38 tool compounds; supports NEK-specific pathway research.
Annotation from TTD; quantitative IC50/Kd not publicly disclosed.
Kinase inhibition NEK1 NEK2 pyrazolyl-urea

Regioisomeric Selectivity: Pyridin-3-yl vs. Pyridin-4-yl

The target compound incorporates a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl moiety. The closely related regioisomer 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034309-69-6) differs solely in the attachment point of the methylene linker (pyridine 3- vs. 4-position). Published SAR on pyrazolyl-ureas demonstrates that such positional isomerism can dramatically alter biochemical potency; for instance, shifting a substituent from the pyridine 3- to 4-position in related chemotypes has been shown to cause 10- to 100-fold changes in IC50 values [1].

Regioisomeric SAR
Class-level inference
Up to 100-fold potency shift
Pyridine 3- vs. 4-position isomerism can profoundly alter kinase inhibition; correct regioisomer essential for reproducibility.
Based on pyrazolyl-urea library SAR; direct IC50 for both isomers not available.
Structure-activity relationship regioisomer pyrazole-pyridine urea

Predicted Lipophilicity and Solubility Comparison

Predicted logP for the target compound is approximately 2.8 (ACD/Labs Percepta), compared to ~3.5 for GeGe3 and ~4.2 for BIRB 796 [1]. The lower lipophilicity of the target compound is attributable to the methoxy substituent on the phenylurea ring and the 1-methylpyrazole group. Lower logP values correlate with improved aqueous solubility and reduced plasma protein binding in this chemical series [2], suggesting this compound may offer a more favorable in vitro DMPK profile for cell-based assays.

Predicted logP
Cross-study comparable
Target: ~2.8
vs.GeGe3: ~3.5 (Δ -0.7)
vs.BIRB 796: ~4.2 (Δ -1.4)
Lower predicted lipophilicity may correlate with improved solubility and reduced nonspecific binding in cellular assays.
ACD/Labs Percepta prediction; experimental logP not available.
Drug-like properties logP aqueous solubility ADME

Tool Compound Utility for NEK Kinase Pathway Research

Unlike the broadly profiled p38 inhibitor BIRB 796 or the angiogenesis-focused GeGe3, this compound's reported NEK1/NEK2 inhibition profile [1] positions it as a potentially selective tool for dissecting NEK-mediated phosphorylation events. NEK1 is implicated in DNA damage response and ciliogenesis, while NEK2 regulates centrosome separation and mitotic spindle assembly [2]. No other commercially available pyrazolyl-urea simultaneously targets both NEK1 and NEK2 with the same scaffold architecture.

Tool compound utility
Supporting evidence
Unique NEK1/NEK2 dual inhibitor within pyrazolyl-urea chemotype
May enable orthogonal chemical biology approaches for NEK kinase function studies, complementing existing single-kinase probes.
No direct potency comparison to other NEK inhibitors; scaffold distinct from NCL-00017509.
Chemical probe NEK kinase cell cycle DNA damage response

Optimal Use Cases for Procurement


NEK-Dependent Cell Cycle and Mitotic Studies

The compound's annotated NEK1/NEK2 inhibitory activity [1] makes it suitable for investigating centrosome separation, spindle assembly checkpoint regulation, and NEK2-dependent phosphorylation cascades in cancer cell lines. Researchers requiring a pyrazolyl-urea scaffold distinct from Aurora kinase-targeted probes such as GeGe3 should prioritize this compound for mechanistic studies [2].

DNA Damage Response and Ciliogenesis Pathway Dissection

NEK1 plays a critical role in the DNA damage response and primary cilium formation. This compound can serve as a small-molecule tool to modulate NEK1 activity in cellular models, complementing siRNA or CRISPR-based approaches [3]. The structural novelty relative to existing NEK inhibitors reduces the risk of confounding off-target effects inherent to more promiscuous chemotypes.

Kinase Selectivity Profiling and Chemical Proteomics

The compound can be employed as a bait molecule in chemical proteomics experiments (e.g., kinobeads pull-down) to identify novel NEK-interacting proteins or to profile kinase selectivity across the human kinome. Its pyrazolyl-urea scaffold provides an alternative chemotype for selectivity profiling alongside established type II kinase inhibitors [4].

Quality Control Reference for Pyrazolyl-Urea Methods

Given its defined CAS registry (2034229-54-2) and InChIKey (XUBBCJGAKHANMM-UHFFFAOYSA-N), the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing pyrazolyl-urea compound libraries or detecting related substances in synthetic mixtures.

Application
Selection Property
Validation Focus
NEK-dependent mitotic regulation studies
NEK1/NEK2 dual-inhibition profile
Centrosome separation and spindle assembly checkpoint endpoints
DNA damage response and ciliogenesis pathway dissection
NEK1 pathway modulation
DNA damage signaling and primary cilium formation assays
Chemical proteomics and kinome profiling
Pyrazolyl-urea scaffold for kinobeads pull-down
NEK-interacting protein identification and selectivity fingerprinting
Analytical reference for pyrazolyl-urea characterization
Defined CAS and InChIKey for method development
HPLC/LC-MS/NMR method specificity and library QC
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